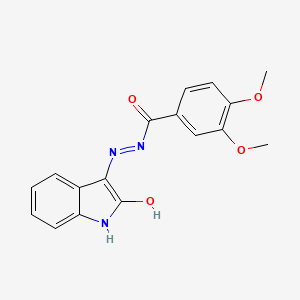![molecular formula C20H24N4 B10877772 2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a pyridine ring, a pyrrolo ring, and a cycloheptane ring, making it a unique and interesting molecule for scientific study.
Preparation Methods
The synthesis of 2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds include other nitrogen-containing heterocycles like pyrrolopyrazines and pyrrolopyridines. Compared to these, 2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine has a unique structure that may confer distinct biological activities. The presence of the cycloheptane ring, in particular, sets it apart from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5,6-dimethyl-4-(pyridin-3-ylmethyl)-2,4-diazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-8-amine |
InChI |
InChI=1S/C20H24N4/c1-13-14(2)24(12-15-7-6-10-22-11-15)20-18(13)19(21)16-8-4-3-5-9-17(16)23-20/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H2,21,23) |
InChI Key |
CHZQRZLCUFXREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC3=C(CCCCC3)C(=C12)N)CC4=CN=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)

![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)
![4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877737.png)


![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)
![N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10877763.png)
![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)

